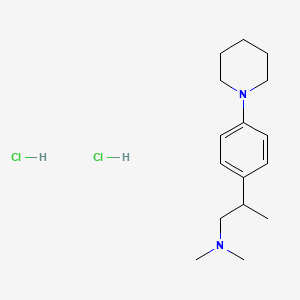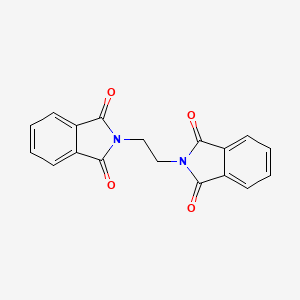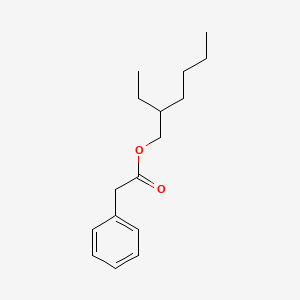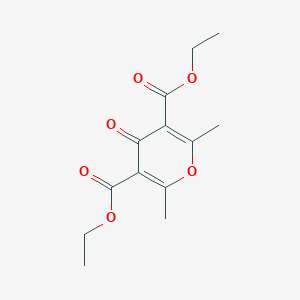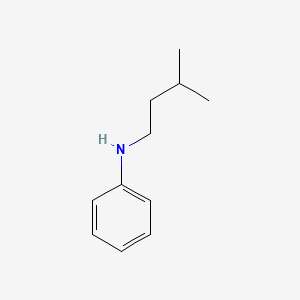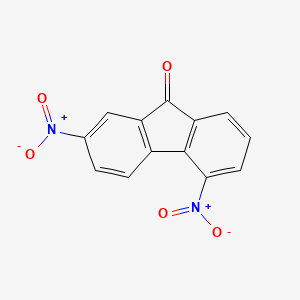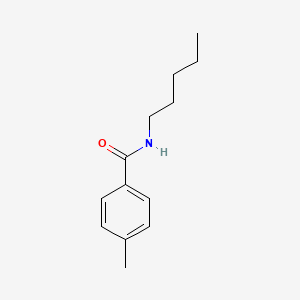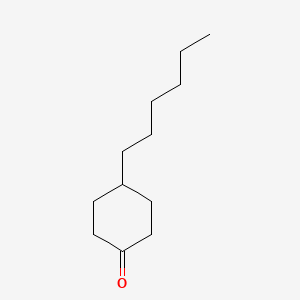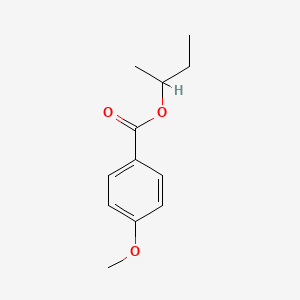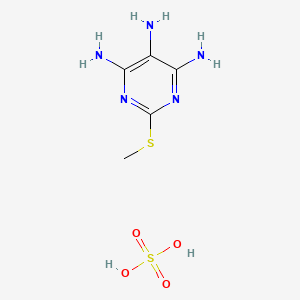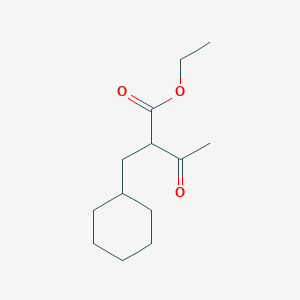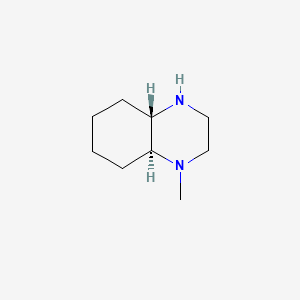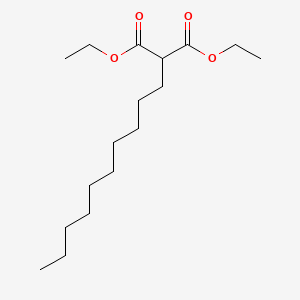
diethyl n-decylmalonate
描述
Diethyl n-decylmalonate is an organic compound that belongs to the class of malonic esters. It is characterized by the presence of two ethyl ester groups and a decyl group attached to the malonic acid backbone. This compound is used in various chemical syntheses and has applications in different fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl n-decylmalonate typically involves the alkylation of diethyl malonate. The process begins with the formation of the enolate ion from diethyl malonate by treating it with a strong base such as sodium ethoxide in ethanol. This enolate ion then undergoes an S_N2 reaction with an alkyl halide, such as decyl bromide, to form this compound .
Industrial Production Methods
In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production to achieve the desired product quality .
化学反应分析
Types of Reactions
Diethyl n-decylmalonate undergoes various chemical reactions, including:
Alkylation: The enolate ion formed from this compound can react with alkyl halides to introduce additional alkyl groups.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield malonic acid derivatives.
Decarboxylation: Heating the compound can lead to the loss of carbon dioxide, forming substituted acetic acids
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol, alkyl halides (e.g., decyl bromide).
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Decarboxylation: Heating in the presence of a suitable catalyst
Major Products Formed
Alkylation: Dialkylated malonic esters.
Hydrolysis: Malonic acid derivatives.
Decarboxylation: Substituted acetic acids
科学研究应用
Diethyl n-decylmalonate has several applications in scientific research:
作用机制
The mechanism of action of diethyl n-decylmalonate involves its ability to form enolate ions, which are highly reactive intermediates in organic synthesis. These enolate ions can participate in various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds. The presence of the decyl group enhances the compound’s lipophilicity, making it suitable for applications in hydrophobic environments .
相似化合物的比较
Similar Compounds
Diethyl malonate: The parent compound without the decyl group.
Dimethyl malonate: Similar structure but with methyl ester groups instead of ethyl.
Diethyl n-butylmalonate: Similar structure but with a butyl group instead of a decyl group .
Uniqueness
Diethyl n-decylmalonate is unique due to the presence of the long decyl chain, which imparts distinct physical and chemical properties. This makes it more hydrophobic compared to its shorter-chain analogs, influencing its solubility and reactivity in various chemical environments .
属性
CAS 编号 |
5077-96-3 |
|---|---|
分子式 |
C17H32O4 |
分子量 |
300.4 g/mol |
IUPAC 名称 |
diethyl 2-decylpropanedioate |
InChI |
InChI=1S/C17H32O4/c1-4-7-8-9-10-11-12-13-14-15(16(18)20-5-2)17(19)21-6-3/h15H,4-14H2,1-3H3 |
InChI 键 |
PAMYCOKKVLYDHI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(C(=O)OCC)C(=O)OCC |
规范 SMILES |
CCCCCCCCCCC(C(=O)OCC)C(=O)OCC |
Key on ui other cas no. |
5077-96-3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
